PTAC oxalate
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Overview
Description
PTAC oxalate is a chemical compound with the molecular formula C14H21N3O4S2. It is a white crystalline solid that is used as an intermediate in organic synthesis. This compound has significant applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
PTAC oxalate is a selective muscarinic receptor ligand . It primarily targets the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the regulation of chronic pain .
Mode of Action
This compound interacts with its targets in a unique way. It acts as an agonist on muscarinic M2 and M4 receptors, while it exhibits antagonist effects on muscarinic M1, M3, and M5 receptors . This combination of orthosteric and allosteric activity on its targets allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the muscarinic acetylcholine system. The compound’s interaction with the M2 and M4 receptors can lead to changes in the serotonergic system, resulting in altered pain perception . Additionally, this compound may also influence the oxalate metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in pain perception. By acting as an agonist on M2 and M4 receptors and an antagonist on M1, M3, and M5 receptors, this compound can modulate the serotonergic system and alter the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and activity . Additionally, the compound’s interaction with the microbiota can also influence its systemic availability and thus its efficacy .
Biochemical Analysis
Biochemical Properties
PTAC oxalate is a selective muscarinic receptor ligand . It is a partial agonist of M2 and M4 but antagonist of M1, M3, and M5 . It interacts with these enzymes and proteins to exert its biochemical effects. The nature of these interactions involves binding to these receptors, influencing their activity, and thus playing a role in various biochemical reactions .
Cellular Effects
This compound has been shown to alleviate mechanical allodynia on neuropathic pain and has antidepression effects . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to muscarinic receptors . It acts as a partial agonist for M2 and M4 receptors and an antagonist for M1, M3, and M5 receptors . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Preparation Methods
PTAC oxalate can be synthesized through a relatively simple method. One common approach involves the reaction of phenyl sulfone and oxalic acid with benzylamine under appropriate conditions . The reaction typically proceeds as follows:
Reactants: Phenyl sulfone, oxalic acid, and benzylamine.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.
Product: this compound is obtained as a white crystalline solid.
Chemical Reactions Analysis
PTAC oxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PTAC oxalate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is used in biological studies to investigate its effects on cellular processes.
Industry: This compound is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
PTAC oxalate can be compared with other muscarinic receptor ligands, such as:
Oxaliplatin: A platinum-based chemotherapy drug used to treat colorectal cancer.
Atropine: A muscarinic receptor antagonist used to treat bradycardia and as a pre-anesthetic agent.
This compound is unique due to its selective action on specific muscarinic receptor subtypes and its potential therapeutic applications in neuropathic pain and depression .
Properties
IUPAC Name |
3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQOVMTAFXOKQ-IYPAPVHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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